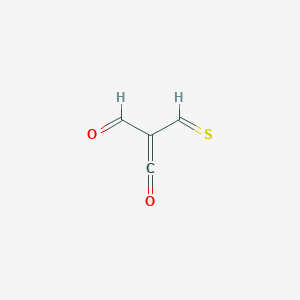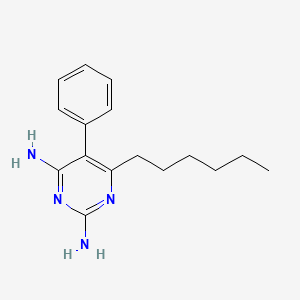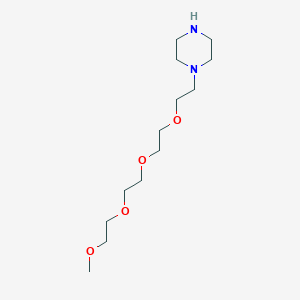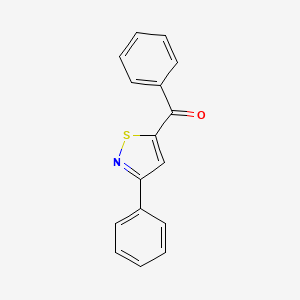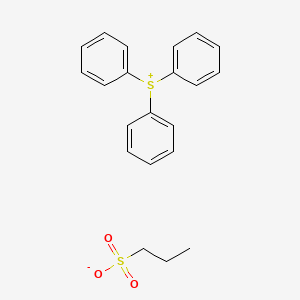![molecular formula C9H11O6P B14243613 [4-(Phosphonomethoxy)phenyl]acetic acid CAS No. 272785-61-2](/img/structure/B14243613.png)
[4-(Phosphonomethoxy)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Phosphonomethoxy)phenyl]acetic acid: is a chemical compound characterized by the presence of a phosphonomethoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Phosphonomethoxy)phenyl]acetic acid typically involves the introduction of the phosphonomethoxy group to the phenyl ring, followed by the attachment of the acetic acid moiety. One common method involves the reaction of 4-hydroxyphenylacetic acid with a phosphonomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: [4-(Phosphonomethoxy)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonomethoxy group to other functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, reduced forms of the compound, and substituted phenylacetic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-(Phosphonomethoxy)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. The phosphonomethoxy group can mimic phosphate groups in biological systems, making it useful for studying enzyme-substrate interactions and signaling pathways.
Medicine: In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving abnormal phosphate metabolism.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [4-(Phosphonomethoxy)phenyl]acetic acid involves its interaction with molecular targets in biological systems. The phosphonomethoxy group can mimic phosphate groups, allowing the compound to bind to enzymes and receptors that recognize phosphate-containing molecules. This interaction can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the particular application and the biological context in which the compound is used.
Comparison with Similar Compounds
- [4-(Carboxymethoxy)phenyl]acetic acid
- [4-(Hydroxymethoxy)phenyl]acetic acid
- [4-(Methoxymethoxy)phenyl]acetic acid
Comparison: Compared to similar compounds, [4-(Phosphonomethoxy)phenyl]acetic acid is unique due to the presence of the phosphonomethoxy group. This group imparts distinct chemical and biological properties, such as the ability to mimic phosphate groups in biological systems. This makes the compound particularly valuable in applications where phosphate group interactions are important, such as in enzyme studies and drug development.
Properties
CAS No. |
272785-61-2 |
|---|---|
Molecular Formula |
C9H11O6P |
Molecular Weight |
246.15 g/mol |
IUPAC Name |
2-[4-(phosphonomethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C9H11O6P/c10-9(11)5-7-1-3-8(4-2-7)15-6-16(12,13)14/h1-4H,5-6H2,(H,10,11)(H2,12,13,14) |
InChI Key |
MXICLCTVVFMUPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


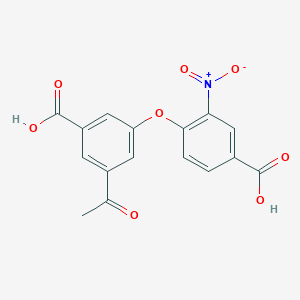
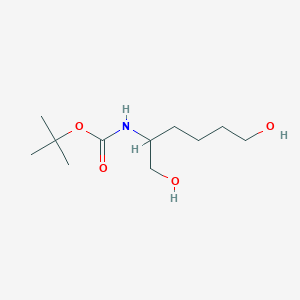
![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]propanamide](/img/structure/B14243560.png)
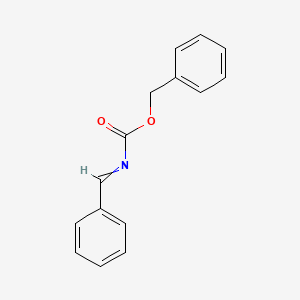
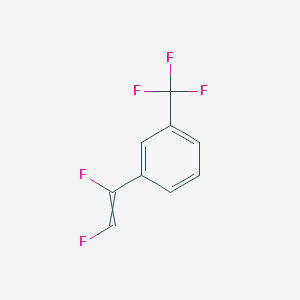
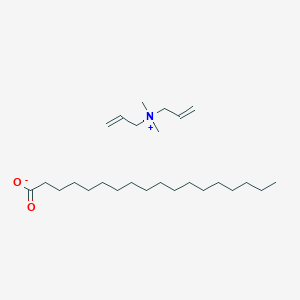
![Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl-](/img/structure/B14243577.png)
![4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole](/img/structure/B14243581.png)
